molecular formula C9H12N2O B8262117 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8262117
M. Wt: 164.20 g/mol
InChI Key: IGEZGNFMAXDJNB-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives and cyclohexanone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amino groups.

    8-Hydroxyquinoline: A derivative with a hydroxyl group, known for its antimicrobial properties.

    2-Aminoquinoline: Similar structure with an amino group at a different position.

Uniqueness

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific substitution pattern and tetrahydroquinolinone structure

Biological Activity

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (C9H10N2O) is a heterocyclic compound belonging to the class of tetrahydroquinolines. Its unique bicyclic structure comprises a six-membered aromatic ring fused with a five-membered nitrogen-containing ring, featuring an amino group at the 6-position. This structural composition underpins its diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been shown to suppress colony formation and migration in colorectal cancer cells (HCT-116) by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway .
  • Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, displaying activity against various bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor in critical biological pathways, influencing enzymatic activities related to cancer progression and inflammation.
  • Receptor Binding : Interaction studies have shown that this compound can bind to specific receptors and enzymes, which is crucial for understanding its pharmacological properties and optimizing its therapeutic potential.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of this compound:

  • One-Pot Synthesis : Utilizing Meldrum's acid as a key reagent allows for efficient formation without isolating intermediates. This method combines enaminones with acylating agents followed by electrophilic cyclization.
  • Traditional Cyclization : Cyclization of appropriate precursors under acidic or basic conditions is another method employed to synthesize this compound.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of substitutions that may enhance its biological activity compared to structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
8-Amino-5,6,7,8-tetrahydroquinolineAmino group at position 8Lacks ethyl substitution at position 1
3-Methyl-8-amino-5,6,7,8-tetrahydroquinolineMethyl group at position 3Different substitution pattern affecting activity
4-Methyl-5,6-dihydroquinolin-2-oneMethyl group at position 4Different core structure (not fully saturated)
2-Methyl-5-aminoquinolinoneAmino group at position 5Different ring structure (not tetrahydro)

Case Studies

  • Antiproliferative Activity : A study synthesized a series of tetrahydroquinolinones and assessed their antiproliferative activity against various cancer cell lines. The most active compound exhibited IC50 values ranging from 5.4 to 17.2 μM across different cell types .
  • Cell Cycle Impact : In another investigation focusing on chiral derivatives of tetrahydroquinoline, it was found that certain enantiomers could significantly affect cell cycle phases and induce mitochondrial membrane depolarization in ovarian carcinoma cells (A2780) .

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1,4,7H,2-3,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZGNFMAXDJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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